

Spectral Analysis of Tripropargylamine: A Technical Guide

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This technical guide provides a comprehensive overview of the spectral data for **tripropargylamine**, a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and functional materials. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for **tripropargylamine** (CAS No: 6921-29-5) is summarized in the tables below. This information is crucial for the verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **tripropargylamine** provides information about the electronic environment of the protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).



| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|-----------------------------|--------------|-------------------------------|------------|
| ~3.4 | Doublet | ~2.4 | -CH₂- |
| ~2.2 | Triplet | ~2.4 | ≡C-H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within **tripropargylamine**.

| Chemical Shift (δ) (ppm) | Assignment |
|--------------------------|--------------------|
| ~80 | -C≡ |
| ~72 | ≡C-H |
| ~42 | -CH ₂ - |

Infrared (IR) Spectroscopy

The IR spectrum of **tripropargylamine** highlights the characteristic vibrational frequencies of its functional groups. The data presented here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.[1]

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|------------------|
| ~3290 | ≡C-H | Stretching |
| ~2120 | -C≡C- | Stretching |
| ~1240 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry of **tripropargylamine** provides information about its molecular weight and fragmentation pattern upon ionization.



| m/z Ratio | Proposed Fragment | Relative Abundance |
|-----------|---|--------------------|
| 131 | [M] ⁺ (Molecular Ion) | High |
| 130 | [M-H] ⁺ | High |
| 92 | [M-C ₃ H ₃] ⁺ | Medium |
| 66 | [C ₅ H ₄ N] ⁺ | High |
| 39 | [C₃H₃] ⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **tripropargylamine**.

NMR Spectroscopy

Sample Preparation:

- A solution of **tripropargylamine** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker Avance, is used.[1]
- ¹H NMR: The spectrum is acquired at a frequency of 300-500 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.



• ¹³C NMR: The spectrum is acquired at a frequency of 75-125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

 For a neat liquid sample, a thin film is prepared by placing a drop of tripropargylamine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Tripropargylamine, being a volatile liquid, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).
- The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

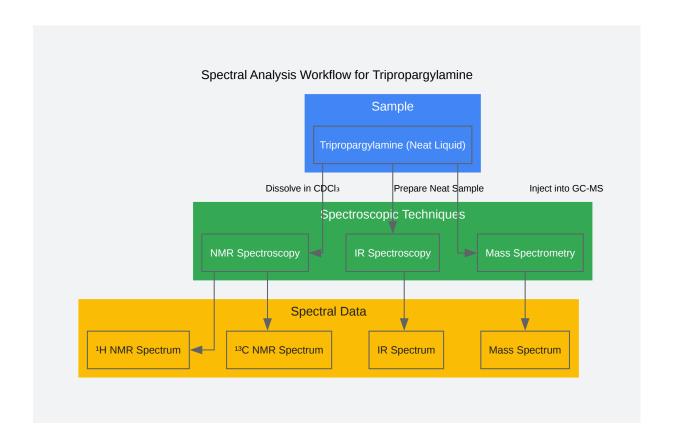
Data Acquisition:



- Instrument: A GC-MS system.
- The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the workflow for the spectral analysis of **tripropargylamine**, from the pure compound to the acquisition of its characteristic spectral data.



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Workflow for the spectral analysis of **tripropargylamine**.



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References

- 1. rsc.org [rsc.org]
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